1-Propanone, 1-(2-methylphenyl)-2-methyl-3-(1-piperidyl)-
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Overview
Description
4’-Desmethyl 2’-Methyl Tolperisone: is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is a derivative of Tolperisone, a centrally acting muscle relaxant. This compound is characterized by the presence of a piperidine ring and a methylphenyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Desmethyl 2’-Methyl Tolperisone involves the reaction of 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of 4’-Desmethyl 2’-Methyl Tolperisone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Desmethyl 2’-Methyl Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: 4’-Desmethyl 2’-Methyl Tolperisone is used as a reference material in chemical research to study its properties and reactions .
Biology: In biological research, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of other compounds and as a standard for quality control .
Mechanism of Action
The precise mechanism of action of 4’-Desmethyl 2’-Methyl Tolperisone is not fully understood. it is believed to act by blocking voltage-gated sodium and calcium channels in the nervous system . This action reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Tolperisone: The parent compound, known for its muscle relaxant properties.
Eperisone: Another muscle relaxant with a similar structure and function.
Lanperisone: A related compound with muscle relaxant effects.
Uniqueness: 4’-Desmethyl 2’-Methyl Tolperisone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs . These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
InChI Key |
SLHURUNVGOQZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
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